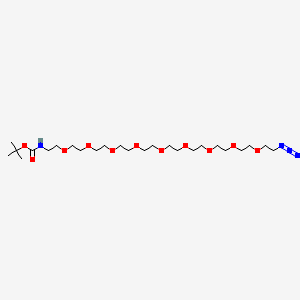

Boc-NH-PEG9-azide

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N4O11/c1-25(2,3)40-24(30)27-4-6-31-8-10-33-12-14-35-16-18-37-20-22-39-23-21-38-19-17-36-15-13-34-11-9-32-7-5-28-29-26/h4-23H2,1-3H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIKYHBSXHEGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Potential of Boc-NH-PEG9-azide: A Technical Guide for Advanced Drug Development

For researchers, scientists, and drug development professionals, Boc-NH-PEG9-azide has emerged as a critical tool in the construction of complex therapeutic modalities. This heterobifunctional linker, featuring a Boc-protected amine and a terminal azide group connected by a nine-unit polyethylene glycol (PEG) chain, offers a unique combination of properties that are highly advantageous for the synthesis of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs).

This in-depth technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its application, and visualizations of the key biological and chemical processes in which it is involved.

Core Properties and Specifications

This compound is a viscous liquid at room temperature, valued for its defined length, which allows for precise spatial control when linking two molecular entities.[1][2] The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[3][4] The terminal azide group is a key functional handle for "click chemistry," a suite of highly efficient and specific bioorthogonal reactions.[5][6] The Boc-protected amine provides a stable, yet readily cleavable, site for sequential conjugation strategies.[7]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C25H50N4O11 | [1] |

| Molecular Weight | 582.68 g/mol | [1][2] |

| CAS Number | 2112731-50-5 | [1][2] |

| Appearance | Viscous Liquid | [1][2] |

| Purity | ≥95% | [7] |

Solubility and Storage

| Parameter | Details | Reference(s) |

| Solubility | Soluble in DMSO and other organic solvents. | [8] |

| Storage Conditions | Store at -20°C for long-term stability. Shipped at ambient temperature. | [1][9] |

Key Applications in Drug Development

The unique trifunctional nature of this compound, with its PEG linker, protected amine, and reactive azide, makes it a versatile reagent in several areas of advanced drug development.

-

PROTACs: As a PEG-based PROTAC linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[5][8] The PEG chain's length and flexibility are crucial for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[3][10]

-

Click Chemistry: The terminal azide group enables highly efficient and specific conjugation to molecules containing an alkyne group through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes like DBCO or BCN through strain-promoted alkyne-azide cycloaddition (SPAAC).[5][11] This bioorthogonal reaction is widely used in bioconjugation due to its high yield and tolerance of a wide range of functional groups.[6]

-

Antibody-Drug Conjugates (ADCs): While primarily known for its use in PROTACs, the principles of using PEG linkers for conjugation are also applicable to the development of ADCs, where it can be used to attach a cytotoxic payload to an antibody.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures and should be optimized for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Degassed aqueous buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent if needed (e.g., DMSO, t-BuOH)

-

Reaction vessel (e.g., microcentrifuge tube)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent.

-

Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be prepared fresh.

-

Prepare a 20 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

-

-

Reaction Setup:

-

In a reaction vessel, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.

-

Add this compound to the reaction mixture, typically at a 1.2 to 2-fold molar excess over the alkyne.

-

Add the copper ligand (THPTA or TBTA) to the mixture. A 5-fold molar excess relative to CuSO4 is recommended to protect biomolecules from oxidative damage.[12][13]

-

Add CuSO4 to the reaction. The final concentration of copper can range from 50 µM to 250 µM.[14]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[14]

-

-

Reaction and Monitoring:

-

Gently mix the reaction and incubate at room temperature, protected from light.

-

The reaction is typically complete within 1-4 hours.[15] Reaction progress can be monitored by LC-MS or HPLC.

-

-

Purification:

-

The final product can be purified using standard techniques such as preparative HPLC or size-exclusion chromatography.

-

Protocol 2: PROTAC Synthesis using this compound

This protocol outlines a two-step approach for synthesizing a PROTAC, first by conjugating a ligand to this compound via its deprotected amine, followed by a click reaction.

Step 1: Amide Bond Formation

-

Boc Deprotection:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Remove the solvent and TFA under reduced pressure to yield the free amine (H2N-PEG9-azide).

-

-

Amide Coupling:

-

Dissolve the deprotected H2N-PEG9-azide and a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) in an anhydrous solvent like DMF.

-

Add a coupling agent such as HATU or HBTU, and a non-nucleophilic base like DIPEA.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Purify the resulting azide-PEG9-ligand conjugate by preparative HPLC.

-

Step 2: Click Chemistry for Final PROTAC Assembly

-

Reaction Setup:

-

Dissolve the purified azide-PEG9-ligand conjugate and the second ligand, which has been functionalized with a terminal alkyne, in a suitable solvent mixture (e.g., t-BuOH/H2O).[2]

-

Follow the CuAAC protocol described above (Protocol 1) to ligate the two components.

-

-

Purification:

-

Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.

-

Visualizing the Mechanisms

The following diagrams, created using the DOT language, illustrate the key pathways and workflows involving this compound.

References

- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 8. targetmol.cn [targetmol.cn]

- 9. 化合物 this compound|T14759|TargetMol - ChemicalBook [m.chemicalbook.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jenabioscience.com [jenabioscience.com]

- 15. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to Boc-NH-PEG9-azide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Boc-NH-PEG9-azide, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical structure, molecular weight, and provides a step-by-step experimental protocol for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Core Properties of this compound

This compound is a polyethylene glycol (PEG)-based molecule functionalized with a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and an azide group at the other. The nine repeating ethylene glycol units provide a flexible and hydrophilic spacer, which can enhance the solubility and reduce the immunogenicity of conjugated biomolecules. The terminal azide allows for highly specific and efficient ligation to alkyne-containing molecules via click chemistry. The Boc protecting group on the amine can be readily removed under acidic conditions, revealing a primary amine that can be used for subsequent conjugation reactions.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C25H50N4O11 | [1][2][3] |

| Molecular Weight | 582.68 g/mol | [1][3][4] |

| Appearance | Viscous Liquid | [1] |

| Solubility | 10 mM in DMSO | [4] |

| CAS Number | 2112731-50-5 | [1][4] |

| Storage Conditions | -20°C for long-term storage | [1] |

Experimental Protocol: Bioconjugation via Click Chemistry

This protocol outlines a two-stage process for the use of this compound in bioconjugation. The first stage involves the deprotection of the Boc-protected amine, and the second stage details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the linker to an alkyne-modified molecule (e.g., a protein, peptide, or small molecule drug).

Stage 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group to yield a free amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Methodology:

-

Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times.

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of NaHCO3, dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the free amine (NH2-PEG9-azide).

Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the deprotected NH2-PEG9-azide to an alkyne-containing molecule.

Materials:

-

Deprotected NH2-PEG9-azide

-

Alkyne-modified molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer

-

Reaction vessel (e.g., microcentrifuge tube)

Methodology:

-

Prepare stock solutions of all reagents. For example: 20 mM CuSO4 in water, 100 mM sodium ascorbate in water (prepare fresh), and 50 mM THPTA in water.

-

In a reaction vessel, dissolve the alkyne-modified molecule in the chosen buffer.

-

Add the deprotected NH2-PEG9-azide to the reaction vessel. A slight molar excess (1.2-2 equivalents) relative to the alkyne-modified molecule is often used.

-

Add the THPTA ligand to the reaction mixture. The final concentration should be such that the ligand-to-copper ratio is 5:1.

-

Add the CuSO4 solution to the reaction mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

-

Upon completion, the resulting conjugate can be purified by methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC).

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the utilization of this compound for bioconjugation.

References

Synthesis and Purification of Boc-NH-PEG9-azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG9-azide, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The methodologies outlined are based on established principles of organic synthesis and polymer chemistry, offering a framework for the successful laboratory-scale production of this important reagent.

Overview of the Synthetic Strategy

The synthesis of this compound from its precursor, Boc-NH-PEG9-OH, is a two-step process. The first step involves the activation of the terminal hydroxyl group of the polyethylene glycol (PEG) chain, typically through tosylation or mesylation, to create a good leaving group. The second step is a nucleophilic substitution reaction where the activated hydroxyl group is displaced by an azide nucleophile, usually from sodium azide.

This well-established synthetic route is reliable and generally proceeds with high efficiency. Careful control of reaction conditions and rigorous purification are essential to obtain the final product with the high purity required for subsequent applications in drug development and bioconjugation.

Physicochemical Properties and Characterization Data

Accurate characterization of this compound is crucial to ensure its identity, purity, and suitability for downstream applications. The following table summarizes key physicochemical properties and expected characterization data.

| Property | Value | Source |

| Chemical Name | tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | PubChem |

| Synonyms | Boc-NH-PEG9-CH2CH2N3, t-boc-N-amido-PEG9-azide | Chem-Impex[1] |

| CAS Number | 2112731-50-5 | Chem-Impex[1] |

| Molecular Formula | C₂₅H₅₀N₄O₁₁ | Chem-Impex[1] |

| Molecular Weight | 582.69 g/mol | BroadPharm[2] |

| Appearance | Viscous liquid or oil | Chem-Impex[1] |

| Purity (Typical) | ≥95% | BroadPharm[2] |

| Storage Conditions | -20°C, protected from light and moisture | Chem-Impex[1] |

Characterization Data Summary

| Analysis Technique | Expected Results |

| ¹H NMR | Signals corresponding to the Boc protecting group (singlet, ~1.4 ppm), the PEG backbone (multiplet, ~3.6 ppm), the methylene group adjacent to the Boc-NH group, and the methylene group adjacent to the azide group (~3.4 ppm). |

| ¹³C NMR | Signals for the carbonyl and quaternary carbons of the Boc group, the PEG backbone carbons (~70 ppm), and a characteristic signal for the carbon atom bonded to the azide group at approximately 50.6 ppm.[3] |

| Mass Spectrometry (MS) | The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the molecular weight of the product. |

| FT-IR Spectroscopy | A characteristic sharp absorption band for the azide group (N₃) is expected around 2100 cm⁻¹. |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar azide-terminated PEG compounds and provide a detailed guide for the synthesis of this compound.

Step 1: Synthesis of Boc-NH-PEG9-tosylate

This step involves the activation of the terminal hydroxyl group of Boc-NH-PEG9-OH by converting it to a tosylate ester.

Materials and Reagents:

-

Boc-NH-PEG9-OH

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Brine (saturated NaCl solution)

-

Diethyl ether

Procedure:

-

Dissolve Boc-NH-PEG9-OH (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 - 2.0 eq.) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 - 1.5 eq.).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture sequentially with water, 1 M HCl (to remove excess base), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude Boc-NH-PEG9-tosylate.

-

The crude product can be purified by precipitation from a concentrated DCM solution into cold diethyl ether.

Expected Yield: >90%

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the tosylate group with an azide ion.

Materials and Reagents:

-

Boc-NH-PEG9-tosylate

-

Anhydrous Dimethylformamide (DMF)

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-NH-PEG9-tosylate (1.0 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add sodium azide (3.0 - 5.0 eq.) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir overnight.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure.

-

Dissolve the residue in DCM and wash it several times with water and then with brine to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by precipitation from a concentrated DCM solution into cold diethyl ether to obtain the final product as a viscous oil.

Expected Yield: >90%

Purification and Quality Control

Thorough purification is critical to remove unreacted starting materials, reagents, and byproducts.

Purification Methods:

-

Extraction: A standard aqueous workup is effective for removing water-soluble impurities.

-

Precipitation: Precipitation of the PEG derivative from a good solvent (e.g., DCM) by the addition of a non-solvent (e.g., diethyl ether) is a highly effective purification technique for polymers.

-

Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. A gradient of methanol in dichloromethane is a typical eluent system.

Quality Control:

The purity of the final this compound should be assessed using the analytical techniques outlined in Section 2. ¹H NMR spectroscopy is particularly useful for confirming the presence of the key functional groups (Boc and azide) and for assessing the degree of end-group functionalization.

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification process.

Caption: Experimental workflow for synthesis and purification.

References

Boc-NH-PEG9-azide: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Boc-NH-PEG9-azide is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its polyethylene glycol (PEG) chain enhances solubility and pharmacokinetic properties, while the terminal Boc-protected amine and azide functionalities allow for sequential conjugation to a target protein ligand and an E3 ligase ligand, respectively. This guide provides a comprehensive overview of the solubility and stability of this compound, offering crucial data and protocols for its effective handling, storage, and application in drug discovery and development.

Core Properties

| Property | Value | Source |

| Molecular Formula | C25H50N4O11 | [1] |

| Molecular Weight | 582.68 g/mol | [1] |

| Appearance | Viscous liquid | [1][2] |

| Storage Conditions | -20°C, protected from light | [1][2] |

Solubility Profile

This compound, like other PEGylated compounds, exhibits broad solubility in a range of aqueous and organic solvents. This property is critical for its utility in various reaction conditions encountered during PROTAC synthesis.

Qualitative Solubility Data:

| Solvent Class | Specific Solvents | Solubility | Reference |

| Aqueous | Water, Aqueous Buffers (e.g., PBS) | Soluble | [3] |

| Chlorinated | Chloroform, Methylene Chloride | Soluble | [3] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Alcohols | Ethanol, Methanol, Isopropanol | Less Soluble | [3] |

| Aromatic | Toluene | Less Soluble (solubility may increase with temperature) | [3] |

| Ethers | Diethyl Ether | Insoluble | [3] |

Experimental Protocol for Determining Quantitative Solubility:

A widely accepted method for determining the equilibrium solubility of a viscous compound like this compound is the shake-flask method.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. For viscous liquids, vigorous stirring or sonication may be necessary to ensure thorough mixing.

-

Phase Separation: Centrifuge the vial to pellet any undissolved material.

-

Sampling: Carefully extract a known volume of the supernatant, ensuring no undissolved solute is transferred.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD).

-

Calculation: The solubility is expressed as the concentration of the dissolved compound in the solvent (e.g., in mg/mL or mol/L).

Stability Profile

The stability of this compound is influenced by its two key functional groups: the Boc-protected amine and the azide. Understanding its stability under various conditions is paramount for successful synthesis and storage.

Chemical Stability Considerations:

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions. Exposure to strong acids will lead to its removal, exposing the free amine. Therefore, acidic conditions should be avoided if the integrity of the Boc group is required.

-

Azide Group: Organic azides are energetic molecules and should be handled with care. Their stability is influenced by several factors:

-

Temperature: Elevated temperatures can lead to decomposition. Long-term storage at -20°C is recommended.[1][2]

-

Light: Azides can be light-sensitive. Storage in amber vials or protected from light is crucial.[2]

-

Mechanical Shock and Friction: While aliphatic azides like the one in this compound are generally more stable than aryl azides, unnecessary agitation and friction should be avoided.

-

Incompatible Reagents:

-

Acids: Can form hydrazoic acid, which is highly toxic and explosive.[4]

-

Reducing Agents: Such as dithiothreitol (DTT) or phosphines (e.g., triphenylphosphine), will reduce the azide to an amine.

-

Heavy Metals: Can form explosive heavy metal azides. Avoid contact with metal spatulas or containers where possible.[2]

-

Halogenated Solvents: Reactions in halogenated solvents like dichloromethane or chloroform should be approached with caution due to the potential formation of explosive diazidomethane.[2]

-

-

Quantitative Stability Assessment (Carbon-to-Nitrogen Ratio):

A common guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution to render the compound relatively safe.[5] A more quantitative measure is the Carbon to Nitrogen (C/N) ratio.

For this compound (C25H50N4O11):

-

Number of Carbon atoms = 25

-

Number of Nitrogen atoms = 4

-

C/N Ratio = 25 / 4 = 6.25

A C/N ratio greater than 3 is generally considered to indicate a compound that can be handled with standard laboratory precautions. With a C/N ratio of 6.25, this compound is considered to be a relatively stable organic azide.

Experimental Protocol for Stability Assessment (Accelerated Stability Study):

This protocol is designed to predict the long-term stability of this compound.

-

Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent system and packaging.

-

Storage Conditions: Store the aliquots under various conditions:

-

Long-Term: Recommended storage condition (-20°C ± 5°C).

-

Intermediate: 5°C ± 3°C.

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, 24 months for long-term studies).

-

Analysis: Analyze the samples at each time point for:

-

Appearance: Visual inspection for color change or precipitation.

-

Purity: Using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Identity: Confirmation of the chemical structure (e.g., via LC-MS).

-

-

Evaluation: Compare the results to the initial time point to determine the rate of degradation and establish a shelf-life.

Application in PROTAC Synthesis: A Workflow

This compound is a versatile linker for constructing PROTACs, typically through a sequential conjugation strategy. The Boc group allows for orthogonal deprotection and coupling, while the azide is ready for "click" chemistry.

Caption: A representative workflow for PROTAC synthesis using this compound.

Conclusion

This compound is a well-characterized and versatile linker for PROTAC development. Its favorable solubility profile facilitates its use in a variety of reaction media. While the azide moiety necessitates careful handling and storage, its C/N ratio indicates a relatively stable compound under recommended conditions. By adhering to the protocols and stability guidelines outlined in this document, researchers can confidently and effectively utilize this compound in their drug discovery efforts.

References

Unlocking Advanced Bioconjugation: A Technical Guide to Boc-NH-PEG9-azide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Core Features and Applications of the Heterobifunctional Linker, Boc-NH-PEG9-azide.

In the evolving landscape of targeted therapeutics and advanced biomolecular research, the strategic selection of linker molecules is paramount to success. This compound has emerged as a versatile and highly valuable heterobifunctional polyethylene glycol (PEG) linker. Its unique architecture, featuring a Boc-protected amine and a terminal azide group, offers a sequential and controlled approach to conjugation, making it an indispensable tool in the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

This technical guide provides an in-depth analysis of the key features of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a visual representation of its application in sophisticated bioconjugation strategies.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is crucial for its effective implementation in experimental design. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Synonyms | Boc-NH-PEG9-CH2CH2N3, t-boc-N-amido-PEG9-azide | [1] |

| CAS Number | 2112731-50-5 | [1] |

| Molecular Formula | C25H50N4O11 | [1] |

| Molecular Weight | 582.68 g/mol | [1] |

| Appearance | Viscous liquid | [1] |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Store at ≤ -20 °C. In solvent, store at -80°C for up to 1 year. | [1][3] |

Core Functionalities and Reaction Mechanisms

This compound's utility is rooted in its two distinct reactive moieties, which can be addressed in a stepwise manner.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions to yield a primary amine.[4][5] This newly exposed amine can then be conjugated to molecules containing amine-reactive functional groups, such as NHS esters or carboxylic acids (in the presence of a coupling agent).

-

Azide Group: The terminal azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[6] The azide can react with:

-

Alkynes in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage.[6]

-

Strained cyclooctynes (e.g., DBCO, BCN) in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which has the advantage of being copper-free and thus highly biocompatible for in vivo applications.[7]

-

The nine-unit PEG spacer enhances the solubility and reduces aggregation of the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.[8]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an equal volume of TFA to the solution (a 1:1 mixture of DCM and TFA).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

To remove residual TFA, co-evaporate with toluene (3 times).

-

Precipitate the deprotected product by adding the concentrated residue to cold diethyl ether.

-

Collect the precipitated product by filtration or centrifugation. The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be further purified by dissolving in a minimal amount of a polar solvent and re-precipitating.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide moiety to an alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (e.g., this compound)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Degassing equipment (e.g., nitrogen or argon line)

Procedure:

-

Prepare stock solutions:

-

Alkyne-functionalized molecule in a suitable solvent.

-

This compound in a suitable solvent (1.1 - 1.5 equivalents relative to the alkyne).

-

CuSO4: 100 mM in deionized water.

-

Sodium ascorbate: 1 M in deionized water (prepare fresh).

-

THPTA or TBTA ligand: 10-100 mM in a compatible solvent (e.g., DMSO).

-

-

In a reaction vessel, add the alkyne-functionalized molecule.

-

Add the this compound solution.

-

Add the reaction buffer to achieve the desired final concentration.

-

Add the THPTA or TBTA ligand stock solution (0.01-0.1 equivalents).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

-

Initiate the reaction by adding the CuSO4 stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, LC-MS).

-

Upon completion, the reaction can be quenched by exposure to air or by the addition of a chelating agent like EDTA.

-

Purify the desired triazole product using standard techniques such as silica gel chromatography, preparative HPLC, or size-exclusion chromatography.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide to a DBCO-functionalized molecule.

Materials:

-

Azide-functionalized molecule (e.g., this compound)

-

DBCO-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the DBCO-functionalized molecule and the this compound in the reaction buffer. A molar excess of 1.5–10 equivalents of one of the coupling partners can be used to increase conjugation efficiency.

-

Incubate the reaction at room temperature for 4–12 hours. The reaction can also be incubated at 4°C overnight.

-

Monitor the reaction progress by observing the decrease in DBCO absorbance at 309 nm or by using other analytical techniques like LC-MS.

-

The resulting conjugate can often be used directly or purified using standard methods like size-exclusion chromatography to remove any unreacted components.

Visualizing the Workflow: Applications in Bioconjugation

The following diagrams, generated using Graphviz, illustrate the logical workflows for utilizing this compound.

Caption: Workflow for the acidic deprotection of this compound.

Caption: General workflow for a CuAAC "Click Chemistry" reaction.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Conclusion

This compound stands out as a powerful and adaptable tool in the field of bioconjugation. Its well-defined structure, coupled with the orthogonal reactivity of its terminal groups, provides researchers with precise control over the construction of complex molecular architectures. The hydrophilic PEG spacer further enhances the properties of the final conjugates, making this linker particularly suitable for applications in drug delivery and development. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists aiming to leverage the full potential of this compound in their research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 6. Azide | BroadPharm [broadpharm.com]

- 7. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 8. adcreview.com [adcreview.com]

The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and drug delivery, the precise control of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) protecting group, in conjunction with polyethylene glycol (PEG) linkers, offers a robust and versatile strategy for the synthesis of complex biomolecular conjugates. This technical guide provides an in-depth exploration of the Boc protecting group's function in PEG linkers, detailing its application, reaction methodologies, and quantitative data to inform experimental design and optimization.

Core Concepts: The Boc Group in PEGylation

The Boc group serves as a temporary shield for primary and secondary amines, preventing their participation in undesired side reactions during multi-step synthetic processes.[1][2] Its widespread use stems from its stability in a variety of reaction conditions, including basic and nucleophilic environments, and its facile removal under specific acidic conditions.[2][3]

When incorporated into PEG linkers, the Boc group allows for a modular approach to bioconjugation. A heterobifunctional PEG linker, for example, can possess a Boc-protected amine at one terminus and a reactive group for conjugation (e.g., a carboxylic acid, NHS ester, or alkyne) at the other.[4][5][6] This enables the sequential attachment of different molecules, a critical step in the construction of sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[7]

The PEG component of the linker imparts favorable pharmacokinetic properties, enhancing the solubility and stability of the conjugate while reducing its immunogenicity.[] The strategic use of the Boc protecting group ensures that the amine on the PEG linker is revealed only at the desired synthetic juncture, allowing for precise control over the final molecular architecture.

Data Presentation: Reaction Parameters and Yields

The efficiency of both the protection and deprotection steps is critical for the overall success of a synthetic workflow. The following tables summarize quantitative data for these reactions under various conditions.

Table 1: Boc Protection of Amine-Terminated PEG Linkers

| Amine Substrate | Reagent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Pyrrolidine | (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | 1 hour | Room Temp. | 100 | [9] |

| 2-bromo-6-(pyrrolidin-2-yl)pyridine | (Boc)₂O | - | Dichloromethane (DCM) | 12 hours | Room Temp. | 90 | [9] |

| 3-Aminopropylene | (Boc)₂O | NaOH | Tetrahydrofuran (THF)/Water | Overnight | Room Temp. | 91 | [9] |

| Aniline | (Boc)₂O | - | Dichloromethane (DCM) | 3 minutes | Room Temp. | 95 | [10] |

| Aniline | (Boc)₂O | - | Solvent-free | < 1 minute | Room Temp. | 99 | [10] |

| Various amines | (Boc)₂O | - | PEG-400 | Short | Room Temp. | Good to Excellent | [11] |

Table 2: Boc Deprotection of PEG Linkers

| Deprotection Reagent | Concentration | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 1-2 hours | 0 to Room Temp. | Not specified | [12] |

| Trifluoroacetic Acid (TFA) | 25% | Dichloromethane (DCM) | 2 hours | Room Temp. | Not specified | [13] |

| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 30 minutes | Room Temp. | Quantitative | [14] |

| Hydrochloric Acid (HCl) | 4M | Dioxane | 30 minutes | Room Temp. | High | [15] |

| Oxalyl Chloride | 3 equivalents | Methanol | 1-4 hours | Room Temp. | >70 | [16] |

| Ionic Liquid + 2 equiv. TFA | - | TTP-NTf₂ | 10 minutes | 130 | High | [17] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide step-by-step protocols for the Boc protection and deprotection of amine-terminated PEG linkers.

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

This protocol describes a general procedure for the protection of a primary amine with di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Amine-terminated PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or other suitable base (e.g., NaOH, DMAP)

-

Dichloromethane (DCM) or other suitable solvent (e.g., THF, acetonitrile)

-

1M HCl aqueous solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine-terminated PEG linker in the chosen solvent (e.g., DCM) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add the base (e.g., 1.1 equivalents of TEA) to the stirred solution.

-

Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with 1M HCl solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the Boc-protected PEG linker.[9]

Protocol 2: Boc Deprotection of a PEG Linker using TFA

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected PEG linker in DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[12]

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to the desired final concentration (e.g., 20-50% v/v).[12]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[12]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[12]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[12]

-

Co-evaporate with toluene (3 times) to remove residual TFA.[12]

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG linker.

Mandatory Visualization

Boc Protection and Deprotection Cycle

Experimental Workflow: PROTAC Synthesis using a Boc-Protected PEG Linker

References

- 1. Di-tert-butyl_dicarbonate [chemeurope.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]

- 7. Boc | BroadPharm [broadpharm.com]

- 9. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Amine Protection / Deprotection [fishersci.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.rsc.org [pubs.rsc.org]

The Strategic Role of the Azide Group in Boc-NH-PEG9-azide: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the azide functional group in the heterobifunctional linker, Boc-NH-PEG9-azide. This molecule is a cornerstone in modern bioconjugation and drug development, offering a versatile platform for the precise assembly of complex biomolecular architectures. This guide will delve into the chemical properties, reaction mechanisms, and practical applications of the azide group within this linker, providing detailed experimental protocols and quantitative data to support your research endeavors.

Introduction to this compound: A Multifunctional Tool

This compound is a sophisticated chemical linker designed with three key components, each serving a distinct and crucial purpose:

-

Boc-Protected Amine (Boc-NH-): The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the primary amine. This protection is stable under a variety of conditions, preventing the amine from participating in unintended reactions. It can be selectively removed under acidic conditions to reveal a reactive primary amine, which can then be conjugated to molecules bearing amine-reactive functional groups, such as carboxylic acids (after activation) or NHS esters.

-

Polyethylene Glycol Spacer (-PEG9-): The nine-unit polyethylene glycol (PEG) chain is a hydrophilic spacer that confers several advantageous properties to the linker and the final conjugate. These include enhanced aqueous solubility, reduced steric hindrance, and minimized immunogenicity. The defined length of the PEG9 chain allows for precise control over the distance between conjugated molecules.

-

Azide Group (-N3): The terminal azide group is the linchpin for highly specific and efficient ligation reactions, primarily through "click chemistry." This functional group is remarkably stable and bioorthogonal, meaning it does not typically react with functional groups found in biological systems, ensuring that conjugation reactions are highly specific and occur only with its intended reaction partner.

The Azide Group: A Gateway to "Click Chemistry"

The primary role of the azide group in this compound is to serve as a reactive handle for "click chemistry," a class of reactions known for their high yields, selectivity, and biocompatibility. The most prominent of these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable triazole linkage between an azide and a terminal alkyne. This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful alternative to CuAAC that obviates the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) as the alkyne component. The high ring strain of the cyclooctyne provides the thermodynamic driving force for the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without any catalyst.

Quantitative Data and Physical Properties

The following tables summarize key quantitative data for the reactions involving the azide group and the physical properties of a representative this compound molecule.

Table 1: Physical Properties of this compound

| Property | Value |

| CAS Number | 2112731-50-5[1] |

| Molecular Formula | C₂₅H₅₀N₄O₁₁[1] |

| Molecular Weight | 582.68 g/mol [1] |

| Appearance | Viscous liquid[1] |

| Storage Conditions | ≤ -20 °C[1] |

| Solubility | Soluble in water and most organic solvents |

Table 2: Comparative Overview of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Partners | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst | Copper(I) salt (e.g., CuSO₄ + sodium ascorbate) | None required |

| Reaction Speed | Very fast (minutes to a few hours)[2] | Fast, but generally slower than CuAAC (several hours to overnight)[2][3] |

| Biocompatibility | Limited for in vivo applications due to copper cytotoxicity[2] | Highly biocompatible and suitable for living systems[2] |

| Typical Yield | High to quantitative[2] | Generally high, but can be substrate-dependent[2] |

| Regioselectivity | Highly regioselective (1,4-disubstituted triazole)[2] | Can produce a mixture of regioisomers[2] |

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected NH2-PEG9-azide.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide moiety with a terminal alkyne-containing molecule.

Materials:

-

Azide-functionalized molecule (e.g., NH2-PEG9-azide)

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if needed for solubility)

Procedure:

-

Prepare stock solutions:

-

10 mM azide-functionalized molecule in PBS.

-

10 mM alkyne-functionalized molecule in PBS (or DMSO if necessary).

-

100 mM CuSO₄ in water.

-

200 mM Sodium ascorbate in water (prepare fresh).

-

100 mM THPTA in water.

-

-

In a microcentrifuge tube, combine the azide and alkyne solutions in a 1:1 to 1:5 molar ratio (azide:alkyne).

-

Add the THPTA solution to the mixture to a final concentration of 1 mM.

-

Add the CuSO₄ solution to a final concentration of 0.1-0.5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst, though the use of a ligand like THPTA often makes this unnecessary.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of the azide with a strained cyclooctyne.

Materials:

-

Azide-functionalized molecule (e.g., NH2-PEG9-azide)

-

Strained cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (if needed for solubility)

Procedure:

-

Dissolve the azide-functionalized molecule in PBS.

-

Dissolve the strained cyclooctyne-functionalized molecule in DMSO to prepare a concentrated stock solution.

-

Add the strained cyclooctyne stock solution to the azide solution. A 1.5 to 3-fold molar excess of the cyclooctyne is typically used. The final concentration of DMSO should be kept below 10% to avoid denaturation of proteins, if applicable.

-

Allow the reaction to proceed at room temperature for 2-12 hours, or at 4°C for 12-24 hours.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Purify the conjugate using a suitable method, such as size exclusion chromatography or dialysis, to remove the unreacted starting materials.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows and relationships described in this guide.

Caption: Experimental workflow for this compound.

Caption: PROTAC synthesis and mechanism of action.

Conclusion

The azide group in this compound is a powerful and versatile functional handle that enables the precise and efficient construction of complex bioconjugates. Its participation in bioorthogonal click chemistry reactions, both copper-catalyzed and strain-promoted, provides researchers with a robust toolkit for a wide range of applications in drug delivery, diagnostics, and fundamental biological research. The combination of the azide's reactivity with the protective nature of the Boc group and the beneficial properties of the PEG spacer makes this compound an indispensable reagent for the modern life scientist.

References

An In-Depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two or more biomolecules, is a cornerstone of modern biotechnology, enabling the creation of novel molecular tools for research, diagnostics, and therapeutics. At the heart of this discipline lie bifunctional crosslinkers, versatile reagents that form stable covalent bonds between desired functional groups on biomolecules. This technical guide provides a comprehensive overview of bifunctional crosslinkers, their classification, reaction chemistries, and applications, with a focus on providing practical quantitative data and detailed experimental protocols to aid researchers in their bioconjugation endeavors.

Bifunctional crosslinkers consist of two reactive ends connected by a spacer arm. The nature of these reactive groups dictates the crosslinker's specificity towards target functional groups on biomolecules, while the spacer arm's length, flexibility, and cleavability offer a range of possibilities for designing bioconjugates with specific properties. Understanding these characteristics is crucial for the successful design and execution of bioconjugation experiments.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be broadly categorized based on the identity of their reactive groups and the nature of their spacer arm.

Homobifunctional vs. Heterobifunctional Crosslinkers

-

Homobifunctional Crosslinkers: These possess two identical reactive groups, making them suitable for single-step reactions to crosslink identical functional groups. They are often used for intramolecular crosslinking to study protein conformation or for creating polymers from monomers.[1]

-

Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for sequential, two-step conjugation of different biomolecules. This approach minimizes unwanted self-conjugation and polymerization, offering greater control over the final conjugate.[2]

Common Reactive Groups and Their Targets

The choice of reactive group is dictated by the available functional groups on the biomolecules to be conjugated.

-

Amine-Reactive: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive group, targeting primary amines (lysine residues and N-termini of proteins) to form stable amide bonds.[3][4] The reaction is most efficient at a slightly alkaline pH (7.2-8.5).[5][6]

-

Sulfhydryl-Reactive: Maleimides are highly specific towards sulfhydryl groups (cysteine residues), forming stable thioether bonds at a pH range of 6.5-7.5.[7]

-

Carboxyl-Reactive: Carbodiimides, such as EDC, are "zero-length" crosslinkers that mediate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[8][9][10] The reaction is most efficient in acidic conditions (pH 4.5-5.0).[8][11]

-

Photoreactive: Aryl azides and diazirines are inert until activated by UV light, at which point they can non-selectively react with nearby C-H or N-H bonds.[12][13] This allows for the capture of transient interactions. Simple phenyl azides are typically activated by short-wavelength UV light (254-275 nm), while nitrophenyl azides and diazirines can be activated by less damaging long-wavelength UV light (300-460 nm and 330-370 nm, respectively).[12][13]

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS [proteochem.com]

- 10. scbt.com [scbt.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG9-azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG9-azide is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics.[1] This reagent features a terminal azide group for participation in click chemistry reactions, a nine-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent functionalization after deprotection.[2] This document provides detailed application notes and protocols for the effective use of this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

Key Applications

-

Bioconjugation: Covalent attachment of molecules to proteins, peptides, nucleic acids, and other biomolecules.

-

Drug Delivery: Development of Antibody-Drug Conjugates (ADCs) and other targeted drug delivery systems.

-

PROTAC Development: Synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[3]

-

Surface Modification: Functionalization of surfaces for various biomedical and research applications.

Experimental Protocols

Boc Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolve this compound in dichloromethane (DCM) at a concentration of 0.1–0.2 M.

-

Cool the solution to 0 °C using an ice bath.

-

Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1–2 hours).[4]

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected NH2-PEG9-azide.

Workflow for Boc Deprotection and Monitoring

Caption: Workflow for the deprotection of the Boc group from this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

Protocol: CuAAC of this compound with a Terminal Alkyne

-

In a suitable vial, dissolve the terminal alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a mixture of tert-butanol and water (1:1).

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.2 equivalents).

-

Add a solution of copper(II) sulfate (CuSO₄) (0.1 equivalents).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[5]

-

Upon completion, the product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data for a Typical CuAAC Reaction

| Parameter | Value | Reference |

| Alkyne Substrate | Propargyl Glycine | [] |

| Azide Substrate | This compound | - |

| Solvent | t-BuOH/H₂O (1:1) | [] |

| Catalyst | CuSO₄ (0.1 eq) | [5] |

| Reducing Agent | Sodium Ascorbate (0.2 eq) | [5] |

| Temperature | Room Temperature | [5] |

| Reaction Time | 1-4 hours | [5] |

| Yield | >95% | [5] |

Experimental Workflow for CuAAC

References

Application Note and Protocol: Boc Deprotection of Boc-NH-PEG9-azide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the fields of peptide chemistry, bioconjugation, and drug development. Its popularity stems from its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions.[1] This application note provides a detailed protocol for the deprotection of Boc-NH-PEG9-azide to yield the corresponding primary amine, a versatile building block for further chemical modification. The most common and effective method for Boc deprotection involves the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This process is typically rapid and proceeds with high efficiency at room temperature.[2]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[2] The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, like TFA. This is followed by the fragmentation of the protonated intermediate to generate a stable tert-butyl cation, carbon dioxide, and the free amine.[1][3] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can be eliminated to form isobutylene.[1][4]

Experimental Protocols

This section details two common and reliable methods for the Boc deprotection of this compound. The choice of method may depend on the scale of the reaction and the availability of reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection, often resulting in high yields and clean conversions.[1]

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for work-up

Procedure:

-

Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.

-

To the stirred solution, add trifluoroacetic acid (TFA). A common concentration range is 20-50% (v/v) TFA in DCM.[5] For a 25% solution, add one part TFA for every three parts of the DCM solution volume.[1]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[1][5]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[5]

-

For the work-up, dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

-

Wash the organic layer with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine-PEG9-azide.[1] The product is often obtained as a TFA salt if the basic wash is omitted.[4]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another common acidic deprotection procedure and can be advantageous if the product precipitates as the hydrochloride salt, simplifying purification.[1]

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the this compound in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours.[1]

-

Monitor the reaction by TLC or LC-MS.[1]

-

Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

-

Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.

Data Presentation

The efficiency of Boc deprotection can be influenced by the specific substrate and the chosen method. The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines.

| Deprotection Method | Reagents and Solvents | Temperature | Typical Reaction Time | Yield | Purity | Reference |

| Protocol 1 | 20-50% TFA in DCM | Room Temperature | 30 min - 2 h | High to Quantitative | High | [1] |

| Protocol 2 | 4M HCl in 1,4-Dioxane | Room Temperature | 1 - 4 h | High to Quantitative | High | [1] |

Mandatory Visualization

Caption: Experimental workflow for the Boc deprotection of this compound using TFA in DCM.

References

Application Notes & Protocols: The Use of Boc-NH-PEG9-azide in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing ADC Efficacy with PEGylated Linkers

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing power of a cytotoxic payload. The linker connecting these two components is critical, directly influencing the ADC's stability, pharmacokinetics (PK), efficacy, and toxicity.[][2][3][] Hydrophobic payloads can induce aggregation and rapid clearance of ADCs, limiting the number of drug molecules that can be attached to an antibody, known as the drug-to-antibody ratio (DAR).[2][5]

The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG), is a key strategy to overcome these challenges.[2][5] Boc-NH-PEG9-azide is a heterobifunctional linker that incorporates a nine-unit PEG chain, an azide handle for bioorthogonal "click chemistry" conjugation, and a Boc-protected amine. This structure offers several advantages in ADC development:

-

Improved Hydrophilicity: The PEG chain enhances the water solubility of the ADC, reducing aggregation and improving its pharmacokinetic profile.[][2][6]

-

Increased Drug Loading (DAR): By mitigating the hydrophobicity of the payload, PEG linkers can enable higher DAR values without compromising ADC stability.[2][3]

-

Bioorthogonal Conjugation: The terminal azide group allows for highly specific and efficient conjugation to an alkyne-modified antibody via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, two of the most reliable click chemistry reactions.[][8][9][10][11]

-

Versatile Handle: The Boc-protected amine provides a latent reactive site. Once deprotected, the primary amine can be used to conjugate the linker to a payload molecule that has a compatible functional group (e.g., a carboxylic acid, activated ester, or isocyanate).[12]

Physicochemical Properties of this compound

Proper characterization of the linker is essential for reproducible ADC manufacturing. The table below summarizes key properties of a typical this compound linker.

| Property | Value | Source |

| Chemical Formula | C25H48N4O11 | Inferred from Structure |

| Molecular Weight | 580.67 g/mol | Inferred from Structure |

| Appearance | White to off-white solid or oil | General Material Property |

| Solubility | Soluble in DMSO, DMF, Dichloromethane | General Material Property |

| Purity | >95% | [3] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [13] |

Application: Synthesis of a Site-Specific ADC using Click Chemistry

The primary application of this compound is in the modular construction of ADCs. The workflow involves a multi-step process:

-

Payload-Linker Synthesis: The cytotoxic payload is first conjugated to the linker. This typically involves deprotection of the Boc group to reveal the primary amine, followed by reaction with an activated form of the drug.

-

Antibody Modification: A corresponding alkyne handle (e.g., DBCO, BCN, or a terminal alkyne) is introduced onto the antibody at a specific site. This can be achieved through enzymatic methods or by engineering non-natural amino acids into the antibody sequence.[][14]

-

Bioorthogonal Conjugation: The azide-functionalized payload-linker is then "clicked" onto the alkyne-modified antibody to form the final ADC.[][10][11]

This modular approach allows for precise control over the conjugation site and the final DAR, leading to a more homogeneous and well-defined ADC product.[][11][]

Workflow for ADC Synthesis using this compound

Caption: Workflow for ADC synthesis using this compound linker.

Experimental Protocols

The following protocols provide a detailed methodology for creating an ADC using this compound and strain-promoted azide-alkyne cycloaddition (SPAAC).

Protocol 1: Synthesis of Payload-Linker Conjugate

This protocol describes the deprotection of this compound and its subsequent conjugation to a carboxylic acid-containing payload.

Materials:

-

This compound

-

Cytotoxic payload with a carboxylic acid group (Payload-COOH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Reverse-phase HPLC system for purification

Methodology:

-

Boc Deprotection:

-

Dissolve this compound in a solution of 20% TFA in DCM.

-

Stir the reaction at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with DCM three times to ensure complete removal of TFA, yielding the amine salt (H2N-PEG9-azide). Confirm deprotection via mass spectrometry.

-

-